4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide
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Overview
Description
4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple aromatic rings and imine groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide typically involves the condensation of 4-carbamoylbenzaldehyde with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as ultrasonic irradiation and the use of solid acid catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-aminobenzamide
- N-(4-methylbenzylidene)-2-[(E)-(4-methylbenzylidene)amino]benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide
Comparison: 4-[(E)-({4-[(E)-[(4-carbamoylphenyl)imino]methyl]phenyl}methylidene)amino]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H18N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[4-[(4-carbamoylphenyl)iminomethyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H18N4O2/c23-21(27)17-5-9-19(10-6-17)25-13-15-1-2-16(4-3-15)14-26-20-11-7-18(8-12-20)22(24)28/h1-14H,(H2,23,27)(H2,24,28) |
InChI Key |
DOOPWEGZZPYGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)N)C=NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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